3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-hydroxypyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h1-5,10H,(H,11,12)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCUXURMYOKEK-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms Involving 3 5 Hydroxypyridin 3 Yl Prop 2 Enoic Acid
Electron Transfer Mechanisms
The antioxidant potential of phenolic and hydroxypyridine compounds is often attributed to their ability to undergo electron transfer reactions. For 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid, which incorporates both a hydroxypyridine moiety and a structure similar to cinnamic acid, several electron transfer mechanisms are considered plausible.
Single Electron Transfer (SET) Processes
The Single Electron Transfer (SET) mechanism involves the direct donation of an electron to a radical species. In the context of this compound, the hydroxypyridine ring is the likely site of electron donation, forming a radical cation. The stability of this radical cation is a crucial factor in determining the favorability of the SET pathway. The delocalization of the unpaired electron across the aromatic system, including the nitrogen atom and the acrylic acid side chain, would contribute to its stabilization.
Proton-Coupled Electron Transfer (PCET) Pathways
Proton-Coupled Electron Transfer (PCET) mechanisms involve the simultaneous transfer of a proton and an electron. This is a common pathway for phenolic antioxidants as it avoids the formation of high-energy charged intermediates. For this compound, the hydroxyl group on the pyridine (B92270) ring can participate in PCET, donating a hydrogen atom (a proton and an electron) to a radical. This concerted mechanism is often more kinetically favorable than a stepwise process.
Superoxide-Facilitated Oxidation Mechanisms
In biological systems, the superoxide radical (O₂⁻) can play a role in the oxidation of phenolic compounds. Superoxide-facilitated oxidation can proceed through various pathways, including direct electron transfer or proton transfer followed by oxidation. For this compound, the initial step could be the protonation of superoxide by the acidic hydroxyl group, forming a hydroperoxyl radical and the corresponding phenoxide anion. Subsequent reactions would then lead to the oxidation of the molecule.
| Compound | Relative Reaction Rate (Low Concentration) |
|---|---|
| Sinapic Acid | High |
| Ferulic Acid | Medium |
| Caffeic Acid | Low |
Proton Transfer Dynamics and Tautomerism of Hydroxypyridine Moieties
The hydroxypyridine moiety of this compound can exist in different tautomeric forms. Specifically, 3-hydroxypyridine is known to be in equilibrium with its zwitterionic pyridone tautomer. This equilibrium is highly sensitive to the solvent environment. researchgate.net In nonpolar solvents, the neutral hydroxypyridine form is generally favored, while in polar, protic solvents like water, the equilibrium can shift significantly towards the more polar pyridone tautomer. researchgate.net This tautomerism has profound implications for the molecule's reactivity, as the different forms exhibit distinct electronic properties and hydrogen bonding capabilities. In aqueous solution, 3-hydroxypyridine exists as a roughly 1:1 mixture of the enol and zwitterionic keto forms. acs.org
| Solvent | Dielectric Constant (ε) | log KT |
|---|---|---|
| Cyclohexane | 2.02 | -0.85 |
| Chloroform | 4.81 | -0.10 |
| Acetonitrile (B52724) | 37.5 | 0.59 |
| Water | 78.4 | 0.86 |
Mechanisms of Carboxylic Acid Derivatization and Decarboxylation Reactions
The carboxylic acid group of this compound is a key functional group that can undergo a variety of reactions. Derivatization reactions, such as esterification or amidation, would proceed through standard mechanisms involving nucleophilic acyl substitution.
Decarboxylation of α,β-unsaturated carboxylic acids like cinnamic acid and its derivatives can occur under thermal or catalytic conditions. tandfonline.com The mechanism often involves the formation of a resonance-stabilized carbanion intermediate upon loss of carbon dioxide. For this compound, the stability of the resulting vinyl carbanion would be influenced by the electronic properties of the hydroxypyridine ring. Electron-donating substituents on the aromatic ring can affect the rate of decarboxylation.
| Compound | Apparent Activation Energy (kJ mol⁻¹) |
|---|---|
| Cinnamic Acid | 142 |
| 4-Methoxycinnamic Acid | 66 |
Acid-Base Equilibria and Their Mechanistic Implications
This compound possesses three ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen. The pKa values of these groups will determine the predominant species at a given pH. The protonation state of the molecule will, in turn, significantly influence its reactivity. For instance, the deprotonated carboxylate will be less susceptible to decarboxylation than the protonated carboxylic acid. Similarly, the antioxidant activity of the hydroxypyridine moiety will be modulated by its protonation state, with the phenoxide form being a more potent electron donor. The interplay of these acid-base equilibria is, therefore, central to understanding the mechanistic pathways of this compound in different chemical and biological environments.
| Functional Group | Approximate pKa |
|---|---|
| Aromatic Carboxylic Acid | 4-5 |
| Pyridine (protonated) | ~5.2 |
| Phenol (B47542) | ~10 |
| 3-Hydroxypyridine (hydroxyl group) | ~8.7 |
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the structure of a compound.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the primary structure.
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-α (vinyl) | ~6.5 | Doublet (d) | J ≈ 16 |
| H-β (vinyl) | ~7.6 | Doublet (d) | J ≈ 16 |
| H-2 (pyridine) | ~8.5 | Doublet (d) | J ≈ 2 |
| H-4 (pyridine) | ~7.9 | Doublet of Doublets (dd) | J ≈ 2, 2 |
| H-6 (pyridine) | ~8.2 | Doublet (d) | J ≈ 2 |
| -OH (phenol) | Variable (broad singlet) | bs | - |
This is an interactive data table. All data is predicted based on known substituent effects and analysis of structural analogues. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. The spectrum for 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid would be expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear furthest downfield, typically above 165 ppm. The carbons of the pyridine (B92270) ring and the double bond would resonate in the aromatic/olefinic region (approx. 110-160 ppm).
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (carbonyl) | ~168 |
| C-5 (C-OH) | ~155 |
| C-6 | ~140 |
| C-2 | ~142 |
| C-β | ~138 |
| C-3 | ~130 |
| C-4 | ~125 |
This is an interactive data table. Data is predicted based on standard chemical shift values and additivity rules.
Two-dimensional NMR techniques are crucial for assembling the full molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the two vinyl protons (H-α and H-β) and couplings between adjacent protons on the pyridine ring (e.g., H-2 with H-4, H-4 with H-6, though some may be weak).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link each proton signal (e.g., H-α, H-β, H-2, H-4, H-6) to its corresponding carbon signal (C-α, C-β, C-2, C-4, C-6), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. Crucial correlations would be observed from the vinyl proton H-β to the pyridine carbons C-3 and C-4, which confirms the attachment point of the propenoic acid side chain to the pyridine ring. Correlations from H-2 and H-4 to C-3 would further solidify this assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which is essential for determining stereochemistry. For this compound, a strong NOESY correlation between the vinyl protons H-α and H-β would be expected, which is characteristic of their cis relationship on the double bond in many related structures. However, the primary use would be to confirm the E (trans) configuration of the double bond, which is generally more stable. In the E-isomer, no NOE correlation would be expected between the H-α and H-β protons across the double bond.
Mass Spectrometry (MS) Applications in Structural Research
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₈H₇NO₃. HRMS analysis, typically using Electrospray Ionization (ESI), would be used to confirm this composition by matching the experimentally measured mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm). This technique has been successfully used to characterize complex derivatives of related compounds. mdpi.com
Calculated Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Theoretical Exact Mass [M+H]⁺ | 166.04987 Da |
This is an interactive data table.
Tandem MS (MS/MS) involves isolating the molecular ion (or a protonated/deprotonated version) and fragmenting it to produce smaller ions. The resulting fragmentation pattern provides a "fingerprint" that can confirm the structure. For this compound, characteristic fragmentation pathways would be expected:
Decarboxylation: A primary fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.
Loss of Water: The molecule could also lose a water molecule (18 Da).
Cleavage of the Pyridine Ring: At higher collision energies, fragmentation of the stable pyridine ring could occur.
Predicted MS/MS Fragmentation Ions for [M+H]⁺ (m/z 166.0)
| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss |
|---|---|
| 148.0 | H₂O |
| 122.0 | CO₂ |
| 120.0 | H₂O + CO |
This is an interactive data table. Fragmentation is predicted based on general principles of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized sample of this compound. The compound would be passed through an HPLC column (likely a reversed-phase C18 column), and the eluent would be directed into the mass spectrometer. A single sharp peak in the total ion chromatogram (TIC) at a specific retention time, with the mass spectrum corresponding to the target compound (m/z 166.0 for [M+H]⁺), would indicate high purity. Any impurities from the synthesis, such as starting materials or by-products, would appear as separate peaks with different retention times and mass spectra, allowing for their identification and quantification. The analysis of similar carboxylic acids by LC-MS often provides a robust method for their detection and quantification in various matrices. nih.govresearchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and determining the conformational properties of a molecule by probing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, an FTIR spectrum would be expected to reveal characteristic absorption bands corresponding to its various functional groups. These vibrational modes provide a unique "fingerprint" for the molecule.
Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 | O-H stretch | Phenolic -OH |
| ~3300-2500 | O-H stretch | Carboxylic acid -OH |
| ~3100-3000 | C-H stretch | Aromatic (pyridine) & Vinylic |
| ~1710-1680 | C=O stretch | Carboxylic acid |
| ~1640-1610 | C=C stretch | Alkene & Pyridine ring |
| ~1600 & ~1475 | C=C/C=N stretch | Pyridine ring |
| ~1440-1400 | O-H bend | Carboxylic acid |
| ~1300-1200 | C-O stretch | Phenolic & Carboxylic acid |
| ~980 | =C-H bend | Trans-alkene out-of-plane |
Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the pyridine ring and the carbon-carbon double bond.
Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the Raman signal. This technique involves adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), which can provide insights into the molecule's orientation and interaction with the surface.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption or emission of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The presence of the pyridine ring conjugated with the acrylic acid moiety in this compound would result in characteristic absorption bands, likely in the UV region. The position and intensity of these bands (λmax) are indicative of the extent of conjugation and the electronic environment of the chromophores. The absorption is expected to be influenced by the pH of the solvent due to the presence of the acidic carboxylic acid and the basic pyridine nitrogen.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it typically needs to be rigid and have an extensive conjugated system. While not all aromatic compounds are highly fluorescent, this compound might exhibit some fluorescence. An analysis would involve determining the excitation and emission wavelengths, quantum yield, and fluorescence lifetime, which can provide further details about its electronic structure and excited states.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information.
A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., between the carboxylic acid and hydroxyl groups and the pyridine nitrogen) and potential π-π stacking of the pyridine rings.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z | Number of molecules per unit cell |
| Bond Lengths (Å) | e.g., C=O, C-O, C=C, C-C, C=N, C-N |
| Bond Angles (°) | e.g., O-C-O, C=C-C |
| Torsion Angles (°) | Describing the planarity of the molecule |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |
Computational Chemistry and Molecular Modeling Studies of 3 5 Hydroxypyridin 3 Yl Prop 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the electronic structure, geometry, and spectroscopic properties of molecules. These methods provide a foundational understanding of a compound's intrinsic characteristics.
Ab Initio Methods for Electronic Structure and Molecular Geometry
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations, which solve the Schrödinger equation, can determine the electronic structure and equilibrium geometry of a molecule. For a molecule like 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid, ab initio calculations would typically begin with a proposed molecular structure. The calculations would then iteratively refine the positions of the atoms to find the geometry that corresponds to the minimum energy, providing precise predictions of bond lengths and angles.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost.
For this compound, DFT calculations would be instrumental in optimizing the molecular geometry to its most stable conformation. Furthermore, these calculations can predict various spectroscopic properties, including infrared (IR) and Raman vibrational frequencies, as well as UV-Visible electronic transitions. The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure.
HOMO-LUMO Analysis and Band Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap generally suggests higher reactivity.
For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals and predict the most likely sites for electrophilic and nucleophilic attack. The calculated band gap would provide insight into its electronic properties and potential for charge transfer interactions.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Band Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. NBO analysis can quantify the stabilization energy associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
In the context of this compound, NBO analysis would elucidate the intramolecular charge transfer interactions that contribute to its stability. For example, it could reveal the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds.
Interactive Data Table: Hypothetical NBO Analysis - Donor-Acceptor Interactions (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O | π(C=C) | 5.2 |
| LP(1) N | π(C=C) | 3.8 |
| π(C=C) | π*(C=O) | 15.7 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a molecule, such as its conformational changes and interactions with its environment (e.g., a solvent).
For this compound, MD simulations could be used to explore its conformational landscape and identify the most stable structures in different environments. These simulations can also provide information about the hydrogen bonding patterns and solvation effects, which are crucial for understanding its behavior in biological systems.
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies were identified for the chemical compound this compound. Consequently, it is not possible to provide a detailed, scientifically accurate article based on the requested outline.
The search for data pertaining to the conformational dynamics, ligand-receptor interactions, molecular docking, and pharmacophore modeling of this specific compound did not yield any published research. While studies on related compounds, such as other hydroxypyridine derivatives and propenoic acid analogs, are present in the scientific literature, extrapolating these findings to this compound would be scientifically inappropriate and speculative.
The provided outline requires in-depth information on topics that can only be addressed through dedicated computational research on the molecule . This includes:
Conformational Dynamics and Stability Analysis in Solution: This would necessitate molecular dynamics simulations to understand how the molecule behaves and changes shape in a solvent environment.
Ligand-Receptor Interaction Dynamics: This requires a known biological target and simulations to observe the binding and unbinding process over time.
Molecular Docking Studies: These studies would involve predicting how the compound binds to specific biological targets like enzymes or receptors.
Pharmacophore Modeling: This involves identifying the essential three-dimensional chemical features of the molecule that are responsible for its biological activity, typically derived from a set of known active compounds.
Without any dedicated research on this compound, providing accurate and informative content for these sections is not feasible. The generation of scientifically sound articles relies on the availability of peer-reviewed and published data. In this instance, such data for the specified compound appears to be absent from the public domain.
Pharmacophore Modeling
Application in De Novo Design of Analogs
The scaffold of this compound, which combines a hydroxypyridine core with a prop-2-enoic acid side chain, presents a versatile platform for the de novo design of novel analogs with potentially enhanced biological activities. Computational chemistry and molecular modeling are instrumental in this process, enabling the rational design of new molecules with desired properties. Techniques such as scaffold hopping, fragment-based design, and quantitative structure-activity relationship (QSAR) modeling are pivotal in exploring the chemical space around this core structure.
De novo design strategies for analogs of this compound can be systematically approached by considering modifications at key positions of the molecule. The primary goal is to identify novel derivatives that exhibit improved binding affinity, selectivity, and pharmacokinetic profiles for a specific biological target. Computational tools allow for the virtual screening of large libraries of compounds and the prediction of their activities before their actual synthesis, thus saving significant time and resources.
One common approach involves fragment-based drug design (FBDD), where small molecular fragments are docked into the active site of a target protein. These fragments can then be grown or linked together to create more potent and specific ligands. For the this compound scaffold, the hydroxypyridine ring can serve as a core fragment that makes key interactions with the target, while the prop-2-enoic acid tail can be modified or replaced with other fragments to optimize interactions with adjacent pockets in the binding site.
Another powerful technique is scaffold hopping, which aims to identify isosteric replacements for the core hydroxypyridine scaffold that maintain the essential binding interactions while offering improved properties such as synthetic accessibility or reduced off-target effects. Computational algorithms can search databases of chemical scaffolds to find those that can present the key pharmacophoric features in a similar spatial arrangement to the original molecule.
Quantitative Structure-Activity Relationship (QSAR) studies are also crucial in the de novo design process. By building a mathematical model that correlates the structural features of a series of known analogs with their biological activity, it is possible to predict the activity of newly designed compounds. mdpi.comnih.gov For instance, a QSAR model for a series of hydroxypyridine derivatives might reveal that increasing the hydrophobicity of a particular substituent is correlated with higher activity. This insight can then be used to guide the design of new, more potent analogs. Molecular docking and molecular dynamics simulations can further refine these designs by providing detailed information about the binding mode and stability of the designed compounds in the active site of the target protein. nih.govnih.gov
The following interactive data table illustrates a hypothetical set of designed analogs of this compound and their predicted binding affinities for a target protein, as might be generated during a de novo design campaign.
| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| Lead Compound | This compound | -7.5 | 0 |
| Analog 1 | Methylation of the pyridine nitrogen | -7.8 | 0 |
| Analog 2 | Replacement of the hydroxyl group with an amino group | -8.2 | 0 |
| Analog 3 | Extension of the prop-2-enoic acid chain | -7.1 | 0 |
| Analog 4 | Replacement of the pyridine ring with a pyrimidine ring | -8.5 | 0 |
| Analog 5 | Addition of a phenyl group to the acrylic acid moiety | -9.1 | 1 |
This table demonstrates how computational predictions can guide the selection of the most promising candidates for synthesis and biological testing. For example, Analog 4, which involves a scaffold hop from a pyridine to a pyrimidine ring, shows a significantly improved predicted binding affinity. Similarly, the addition of a phenyl group in Analog 5 leads to the highest predicted affinity, although it also results in a violation of Lipinski's Rule of Five, which may indicate potential issues with oral bioavailability. These computational insights are invaluable for prioritizing synthetic efforts and accelerating the discovery of novel therapeutic agents.
Structure Activity Relationship Sar Investigations Theoretical and Synthetic Implications
Impact of Hydroxylation Pattern on Pyridine (B92270) Ring
The position of the hydroxyl group on the pyridine ring is a crucial determinant of the molecule's electronic properties and its potential interactions with biological targets. In 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid, the hydroxyl group is at the 5-position. The electronic nature of the pyridine ring can be significantly altered by the position of such electron-donating groups.
| Pyridine Derivative | Hydroxylation Position | Impact on Electronic Properties | Potential Biological Implications |
| 3-Hydroxypyridine | 3 | Influences the electron density at the meta position. | Can affect receptor binding and metabolic stability. |
| 4-Hydroxypyridine (B47283) | 4 | Can tautomerize to the pyridone form, altering its hydrogen bonding capabilities. | May lead to different binding modes and activities. |
| 2-Hydroxypyridine (B17775) | 2 | Also exists in equilibrium with its pyridone tautomer. | Can influence planarity and interaction with target proteins. |
This table presents a theoretical comparison of different hydroxylation patterns on a pyridine ring and their potential implications for biological activity.
Role of the Prop-2-enoic Acid Moiety in Molecular Interactions
The prop-2-enoic acid (acrylic acid) moiety is a key functional group that contributes significantly to the molecule's ability to interact with biological targets. This group consists of a carboxylic acid and a carbon-carbon double bond, both of which can participate in various non-covalent interactions.
The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues such as arginine, lysine, or histidine in a receptor's binding pocket. It can also act as a hydrogen bond donor and acceptor. The double bond in the propenoic acid chain introduces conformational rigidity to the side chain and can be involved in π-π stacking or van der Waals interactions with aromatic residues of a protein.
| Functional Group | Potential Molecular Interactions |
| Carboxylic Acid (-COOH) | Ionic bonding, Hydrogen bonding (donor and acceptor) |
| Alkene (-C=C-) | π-π stacking, van der Waals forces |
This interactive table summarizes the potential molecular interactions of the prop-2-enoic acid moiety.
Influence of Substituent Modifications on the Pyridine Ring and Propenoic Acid Chain
Modifying the substituents on both the pyridine ring and the propenoic acid chain can have a profound impact on the compound's activity, selectivity, and pharmacokinetic properties.
Pyridine Ring Modifications: The introduction of different substituents, such as halogens, alkyl groups, or other functional groups, can alter the electronic landscape of the pyridine ring. Electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, while electron-donating groups can increase it. These changes can fine-tune the binding affinity and efficacy of the molecule.
Propenoic Acid Chain Modifications: Alterations to the propenoic acid chain, such as esterification or amidation of the carboxylic acid, would remove its ability to form ionic bonds and significantly change its interaction profile. The introduction of substituents on the double bond could also influence the molecule's geometry and its fit within a binding site.
| Modification | Potential Effect on Activity | Rationale |
| Addition of an electron-withdrawing group to the pyridine ring | May alter binding affinity | Changes the electronic distribution and basicity of the pyridine nitrogen. |
| Esterification of the carboxylic acid | Likely to decrease or abolish activity | Removes the key ionic interaction point. |
| Introduction of a methyl group on the alkene | May increase or decrease activity | Can introduce steric hindrance or favorable hydrophobic interactions. |
This table outlines potential modifications to this compound and their predicted effects on biological activity.
Stereochemical Considerations and E/Z Isomerism in SAR
The double bond in the prop-2-enoic acid side chain of this compound can exist as two different geometric isomers: the E (trans) isomer and the Z (cis) isomer. The spatial arrangement of the atoms in these isomers is different, which can lead to significant differences in their biological activity.
| Isomer | Spatial Arrangement | Potential Impact on Binding |
| E (trans) | The pyridine ring and the carboxylic acid group are on opposite sides of the double bond. | May allow for a more extended conformation that fits into a long, narrow binding pocket. |
| Z (cis) | The pyridine ring and the carboxylic acid group are on the same side of the double bond. | May adopt a more folded conformation suitable for a different binding site topology. |
This interactive data table highlights the stereochemical considerations of E/Z isomerism and their potential influence on the biological activity of this compound.
Biosynthetic Pathways and Enzymatic Transformations Theoretical and Mechanistic
Hypothetical Biosynthetic Routes to Hydroxypyridyl Cinnamic Acid Derivatives
The formation of hydroxypyridyl cinnamic acid derivatives likely involves the convergence of two major biosynthetic pathways: the shikimate pathway, responsible for the cinnamic acid portion, and a pathway for the synthesis of the hydroxypyridyl core, likely originating from nicotinic acid (Vitamin B3) biosynthesis.
Formation of the Pyridine (B92270) Ring: The pyridine ring of many natural products, including nicotine (B1678760), originates from nicotinic acid. uomustansiriyah.edu.iqankara.edu.tr The biosynthesis of nicotinic acid itself can proceed through two primary routes. In plants and some bacteria, it begins with aspartic acid and dihydroxyacetone phosphate (B84403). nih.gov In animals and some other organisms, it starts with the amino acid tryptophan, which is catabolized via the kynurenine (B1673888) pathway to form quinolinic acid, a direct precursor to nicotinic acid mononucleotide. wikipedia.orgoregonstate.edu
Formation of the Cinnamic Acid Moiety: The prop-2-enoic acid (or acrylic acid) side chain attached to an aromatic ring is characteristic of cinnamic acid and its derivatives. These compounds are well-known products of the shikimate pathway. This pathway converts primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate into the aromatic amino acids phenylalanine and tyrosine. wikipedia.org Phenylalanine can be deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, which can then undergo various hydroxylations and other modifications to produce a variety of hydroxycinnamic acids.
Hypothetical Convergent Pathway: A plausible biosynthetic route for 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid would involve the synthesis of a 5-hydroxynicotinic acid intermediate. This could arise from the hydroxylation of nicotinic acid or one of its precursors. Subsequently, this hydroxypyridyl carboxylic acid would need to be coupled to a two-carbon unit and then elongated to form the three-carbon prop-2-enoic acid side chain. This could potentially occur through a mechanism analogous to the final steps of cinnamic acid biosynthesis, possibly involving a condensation reaction catalyzed by a specialized enzyme.
Alternatively, a pre-formed C3 side chain could be attached to the pyridine ring. The N-methylpyrrolinium ion is a key intermediate that attaches to the C-3 position of the pyridine ring of nicotinic acid during nicotine biosynthesis. uomustansiriyah.edu.iq A similar electrophilic substitution mechanism could potentially attach a three-carbon chain to a hydroxypyridine precursor.
A summary of the potential biosynthetic origins is presented in the table below.
| Moiety | Precursor Pathway | Key Precursors |
| 5-Hydroxypyridin-3-yl | Nicotinic Acid Biosynthesis | Tryptophan or Aspartic Acid |
| prop-2-enoic acid | Shikimate Pathway | Phenylalanine/Tyrosine |
Potential Enzymatic Recognition and Biotransformation Pathways
Given its structure, this compound could be a substrate for various enzymes, leading to its biotransformation. The enzymatic processes would likely target the hydroxypyridine ring or the prop-2-enoic acid side chain.
Enzymes known to act on pyridine and its derivatives are often involved in their catabolism. For instance, microbial degradation of 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) often commences with hydroxylation, catalyzed by monooxygenases, to form dihydroxypyridines. nih.govnih.gov A similar monooxygenase could potentially hydroxylate the pyridine ring of this compound further. Following hydroxylation, dioxygenases are typically responsible for cleaving the aromatic ring, a common strategy in the degradation of aromatic compounds. researchgate.net
The prop-2-enoic acid side chain is also a target for enzymatic modification. The double bond could be reduced by an ene-reductase, a class of enzymes used in chemo-enzymatic synthesis to asymmetrically dearomatize activated pyridines. acs.org Furthermore, the carboxylic acid group could undergo esterification or conjugation with other molecules, a common detoxification and modification pathway in many organisms.
The table below outlines potential enzymatic transformations.
| Transformation | Enzyme Class (Example) | Potential Product |
| Ring Hydroxylation | Monooxygenase | 3-(x,5-Dihydroxypyridin-3-yl)prop-2-enoic acid |
| Ring Cleavage | Dioxygenase | Acyclic derivative |
| Side Chain Reduction | Ene-reductase | 3-(5-Hydroxypyridin-3-yl)propanoic acid |
| Carboxyl Group Conjugation | Transferase | Ester or amide conjugate |
Characterization of Enzyme-Substrate Interactions through Computational Methods
In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and characterizing the interactions between a substrate like this compound and a potential enzyme. researchgate.net
Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a target enzyme. mdpi.comtubitak.gov.tr For example, docking studies on pyridine derivatives with enzymes like cytochrome P450 have been used to understand substrate specificity and predict sites of metabolism. nih.govresearchgate.net A similar approach could be used to dock this compound into the active sites of various monooxygenases or reductases. The results would provide insights into the binding affinity, key interacting amino acid residues (e.g., through hydrogen bonding or hydrophobic interactions), and the proximity of the substrate to the enzyme's catalytic machinery.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.net MD simulations provide a more realistic representation of the interactions in a solvated environment and can reveal conformational changes in both the enzyme and the substrate upon binding. This can help to validate the binding mode predicted by docking and to understand the stability of the complex.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the catalytic mechanism, hybrid QM/MM methods can be used. rsc.org In this approach, the region of the active site directly involved in the chemical reaction (e.g., the substrate and key catalytic residues) is treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This allows for the study of bond-breaking and bond-forming events during the enzymatic reaction.
The table below summarizes the application of computational methods.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity | Identification of key binding interactions and preferred orientation. |
| Molecular Dynamics (MD) | Analyze dynamic stability of the complex | Understanding of conformational changes and stability of the enzyme-substrate complex. |
| QM/MM | Investigate the reaction mechanism | Detailed insight into the electronic rearrangements during catalysis. |
Advanced Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like "3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid". The development of robust HPLC methods is critical for reliable and accurate results.
Separation and Quantification in Complex Research Matrices
The separation and quantification of "this compound" in complex research matrices, such as biological fluids or reaction mixtures, require a highly specific and sensitive HPLC method. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A typical HPLC system for this purpose would utilize a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte, given its acidic and phenolic functional groups. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound of interest while separating it from matrix components.
Detection is commonly achieved using a UV-Vis detector, as the conjugated system in "this compound" is expected to absorb UV light. The selection of an appropriate wavelength for detection is crucial for maximizing sensitivity. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
Stability-Indicating Methods for Degradation Studies (Chemical Stability)
A stability-indicating HPLC method is designed to separate the intact drug from its potential degradation products, thus providing a measure of the drug's stability under various stress conditions. To develop such a method for "this compound," the compound would be subjected to forced degradation studies, including exposure to acidic, basic, and oxidative conditions, as well as heat and light.
The resulting stressed samples would then be analyzed by HPLC. The chromatographic conditions would be optimized to achieve baseline separation between the parent compound and all significant degradation products. A photodiode array (PDA) detector is particularly useful in this context as it can provide spectral information for each peak, which helps in assessing peak purity and in the tentative identification of degradants. The method would then be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is generally suitable for volatile and thermally stable compounds. "this compound," with its polar functional groups (hydroxyl and carboxylic acid), is non-volatile. Therefore, direct analysis by GC is not feasible. However, GC analysis can be performed after a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative.
A common derivatization technique for compounds containing hydroxyl and carboxylic acid groups is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens in the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound and making it amenable to GC analysis.
The resulting TMS-derivative of "this compound" could then be separated on a non-polar or medium-polarity capillary column and detected using a flame ionization detector (FID) or a mass spectrometer (MS).
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an alternative to HPLC for the analysis of "this compound." CE separates ions based on their electrophoretic mobility in an applied electric field. This technique is characterized by high separation efficiency, short analysis times, and low consumption of sample and reagents.
For the analysis of "this compound," which is an ionizable compound, Capillary Zone Electrophoresis (CZE) would be the most appropriate mode. The separation would be conducted in a fused-silica capillary filled with a background electrolyte (BGE) at a specific pH. The choice of BGE and its pH is critical for controlling the charge of the analyte and the electroosmotic flow, thereby optimizing the separation. Detection can be performed using a UV-Vis detector integrated into the CE instrument.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for the comprehensive analysis of "this compound."
Gas Chromatography-Mass Spectrometry (GC-MS) , following the derivatization step described earlier, would not only separate the TMS-derivative of the compound from other volatile components but also provide its mass spectrum. This mass spectrum serves as a chemical fingerprint and can be used for unambiguous identification by comparison with a spectral library or through interpretation of the fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful technique for the analysis of "this compound" in complex matrices. This technique couples the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the analyte is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of "this compound" at very low concentrations, even in the presence of co-eluting matrix components.
Table 2: Comparison of Advanced Analytical Methodologies
| Technique | Principle | Applicability to this compound | Key Advantages |
| HPLC-UV | Differential partitioning between a stationary and a mobile phase. | Direct analysis for quantification and stability studies. | Robust, widely available, good for quantitative analysis. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection. | Requires derivatization to increase volatility. | High resolution, provides structural information for identification. |
| CE-UV | Separation based on electrophoretic mobility in an electric field. | Direct analysis of the ionic form of the compound. | High efficiency, low sample and reagent consumption. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection of precursor and product ions. | Direct analysis with high sensitivity and selectivity. | Excellent for trace analysis in complex matrices, provides structural confirmation. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of pyridine (B92270) and cinnamic acid derivatives often relies on methods that may not align with modern principles of green chemistry. jocpr.combeilstein-journals.orgnih.gov Future research will increasingly prioritize the development of sustainable and efficient synthetic pathways. A key area of interest is the thermo-catalytic conversion of renewable resources like glycerol (B35011), a byproduct of biodiesel production, into the core pyridine structure. rsc.orgresearchgate.net Studies have demonstrated that glycerol can be reacted with ammonia (B1221849) over zeolite catalysts to produce pyridines, offering a more sustainable alternative to petrochemical-based routes. rsc.orgresearchgate.net
Furthermore, biocatalysis presents a promising avenue for the synthesis of the propenoic acid side chain and its derivatives. ingentaconnect.comresearchgate.net The use of enzymes, such as those in the ene-reductase (ENE) family, can facilitate the asymmetric reduction of C=C double bonds in cinnamic acid-like structures, a transformation that is often challenging to achieve with high selectivity using traditional chemical methods. ingentaconnect.com Enzymatic methods, like using Novozym 435 as a catalyst for creating cinnamic acid esters, and biocatalytic cascades for transforming cinnamic acids into other valuable compounds, highlight the potential for greener reaction conditions. jocpr.comresearchgate.net Combining a sustainably sourced pyridine core with biocatalytic or green chemical methods for side-chain attachment and modification represents a significant future direction for the environmentally conscious production of 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid. jocpr.comrsc.org
Advanced Computational Approaches for Structure-Property Prediction
Advanced computational chemistry is becoming an indispensable tool in chemical and drug discovery, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources. mdpi.comrsc.org For this compound, techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are set to play a pivotal role. mdpi.comnih.govnih.gov
DFT calculations can provide deep insights into the electronic structure of hydroxypyridine derivatives, including parameters like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and stability. mdpi.comnih.govnih.gov Such studies can also elucidate the tautomeric equilibrium between the hydroxypyridine and pyridone forms, a key factor influencing the molecule's interaction with biological targets. mdpi.comrsc.org
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwjpsonline.comresearchgate.net By developing robust QSAR models for hydroxypyridyl propenoic acid derivatives, researchers can predict the activity of novel, unsynthesized analogs. wjpsonline.com These models, often combined with molecular docking and molecular dynamics (MD) simulations, can help identify key structural features responsible for a desired biological effect and predict how newly designed molecules will bind to a specific protein target. nih.govnih.gov This in-silico approach accelerates the design-synthesis-testing cycle, enabling a more rational and efficient search for compounds with optimized properties.
| Computational Method | Application in Research | Potential Insights for this compound |
| Density Functional Theory (DFT) | Investigating electronic structure, stability, and reactivity of molecules. mdpi.comnih.gov | Prediction of chemical reactivity, stability, and tautomeric preferences. mdpi.comnih.gov |
| QSAR Modeling | Correlating chemical structures with biological activities to predict potency. nih.govwjpsonline.com | Predicting the biological activity of new derivatives and guiding lead optimization. researchgate.net |
| Molecular Docking | Simulating the binding of a molecule to a biological target (e.g., an enzyme). nih.gov | Identifying potential protein targets and understanding binding interactions. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time to assess stability. nih.govnih.gov | Validating the stability of the compound within a biological target's active site. |
Design of Next-Generation Hydroxypyridyl Propenoic Acid Scaffolds
Building on the foundational structure of this compound, future research will focus on the rational design of new molecular scaffolds to enhance potency, selectivity, and pharmacokinetic properties. Two key strategies in this endeavor are scaffold hopping and bioisosteric replacement. nih.govnih.gov
Scaffold hopping involves replacing the central core of a molecule while retaining the original orientation of its key functional groups. nih.govnamiki-s.co.jpnih.gov This can lead to the discovery of entirely new chemical classes with similar biological activities but potentially improved properties, such as better solubility or reduced toxicity. dundee.ac.ukresearchgate.net For instance, the pyridyl ring could be replaced with other heterocyclic systems to explore new intellectual property space and overcome potential liabilities of the original scaffold. namiki-s.co.jp
Bioisosteric replacement is a more subtle modification where a specific functional group is exchanged for another with similar physical or chemical properties. nih.govresearchgate.netopenaccessjournals.com This strategy is used to fine-tune a molecule's characteristics. openaccessjournals.com For the hydroxypyridyl propenoic acid scaffold, the carboxylic acid group, which can sometimes limit cell permeability, could be replaced with known bioisosteres such as tetrazoles or hydroxamic acids to improve its drug-like properties. openaccessjournals.comu-tokyo.ac.jp Similarly, the hydroxyl group on the pyridine ring could be modified or replaced to alter hydrogen bonding capacity and metabolic stability. nih.gov These advanced design strategies, guided by computational predictions, will drive the development of next-generation compounds based on the hydroxypyridyl propenoic acid framework. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between pyridine derivatives and acrylic acid precursors. For example, Knoevenagel condensation using 5-hydroxynicotinaldehyde with malonic acid derivatives under basic conditions (e.g., piperidine catalyst) in ethanol or DMF at 60–80°C . Optimization includes adjusting pH, temperature, and catalyst loading. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the (E)-isomer selectively.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify proton environments (e.g., hydroxyl proton at δ 9–10 ppm, conjugated double bond protons at δ 6.5–7.5 ppm).
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M-H]⁻ for m/z ~208). Cross-validate with computational predictions (e.g., Gaussian DFT calculations for NMR shifts) to resolve ambiguities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks due to potential respiratory irritation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Label with hazard warnings (e.g., "Irritant") .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?
- Methodology :
Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water solutions).
X-ray Diffraction : Collect data using a Mo/Kα source (λ = 0.71073 Å). Refine with SHELXL-2018 for accurate hydrogen bonding parameters (e.g., bond distances, angles) .
Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for carboxylic acid dimers, R₂²(8) patterns for pyridine-hydroxyl interactions) .
Q. What computational strategies are effective in predicting the biological activity of this compound against enzyme targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Set grid boxes around active sites (e.g., COX-2 Val523, Tyr355) and validate with MD simulations (NAMD/GROMACS) .
- QSAR Studies : Correlate electronic properties (HOMO-LUMO gaps, Mulliken charges) with inhibitory activity using Gaussian 09 .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells) to confirm specificity .
Q. What experimental design considerations are critical for studying the tautomerism of this compound in solution?
- Methodology :
- Variable Temperature NMR : Monitor chemical shifts (e.g., hydroxyl proton) in DMSO-d₆ from 25°C to 80°C to detect keto-enol equilibria.
- pH Titration : Use UV-Vis spectroscopy (λ = 250–350 nm) to track absorbance changes at varying pH (2–12) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
